3-Oxo-2-phenylbutanoic acid, with the chemical formula and CAS number 4433-88-9, is an organic compound classified as a ketone and a carboxylic acid. It is characterized by the presence of both a ketone functional group and a carboxylic acid functional group. This compound is significant in various chemical syntheses and biological studies, particularly as an intermediate in the production of pharmaceuticals and other organic compounds .
3-Oxo-2-phenylbutanoic acid can be sourced from various natural and synthetic pathways. It is primarily classified under the categories of organic chemistry as a ketocarboxylic acid. Its structural features include a phenyl group attached to a butanoic acid skeleton, which contributes to its reactivity and utility in chemical synthesis .
The synthesis of 3-oxo-2-phenylbutanoic acid can be achieved through several methods:
The synthesis typically requires controlled conditions, including temperature and pH adjustments, to optimize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and product formation .
The molecular structure of 3-oxo-2-phenylbutanoic acid features:
The structural representation can be denoted in SMILES notation as CC(=O)C(C(=O)O)C1=CC=CC=C1
.
Key molecular data include:
3-Oxo-2-phenylbutanoic acid participates in several chemical reactions:
Common reagents used in these reactions include various acids and bases, along with specific catalysts depending on the desired transformation. The major products formed vary based on reaction conditions and reagents used.
The mechanism of action for 3-oxo-2-phenylbutanoic acid involves its interaction with biological systems where it may act as a precursor to more complex molecules. It influences metabolic pathways by participating in enzymatic reactions that are crucial for synthesizing biologically active compounds .
The specific pathways affected depend on factors such as concentration, presence of enzymes, and environmental conditions.
Relevant data regarding its stability, reactivity under different conditions, and potential hazards should be assessed through safety data sheets (SDS) when handling this compound.
3-Oxo-2-phenylbutanoic acid has numerous applications across various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: